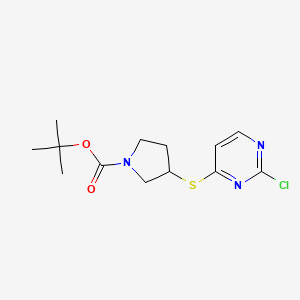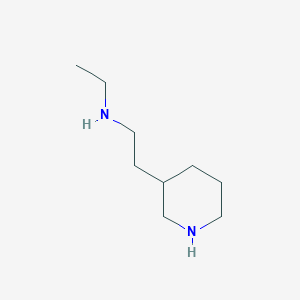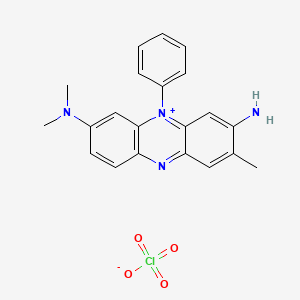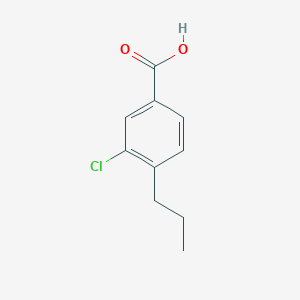
3-Acetyl-2,5-dioxoimidazolidine-1-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetyl-2,5-dioxoimidazolidine-1-carbonyl chloride is a heterocyclic compound that contains an imidazolidine ring with acetyl and carbonyl chloride functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-2,5-dioxoimidazolidine-1-carbonyl chloride typically involves the reaction of imidazolidine derivatives with acetyl chloride and phosgene. The reaction conditions often require anhydrous solvents and low temperatures to prevent decomposition of the reactants and products. For example, the reaction can be carried out in anhydrous dichloromethane at temperatures below 0°C.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance safety when handling reactive intermediates like phosgene. The use of automated systems can also improve yield and purity by minimizing human error and exposure to hazardous chemicals.
Analyse Des Réactions Chimiques
Types of Reactions
3-Acetyl-2,5-dioxoimidazolidine-1-carbonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous bases to yield 3-acetyl-2,5-dioxoimidazolidine and hydrochloric acid.
Oxidation and Reduction: The acetyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Anhydrous dichloromethane, tetrahydrofuran
Catalysts: Lewis acids such as aluminum chloride or boron trifluoride
Major Products
Amides: Formed by substitution with amines
Esters: Formed by substitution with alcohols
Thioesters: Formed by substitution with thiols
Hydrolysis Products: 3-acetyl-2,5-dioxoimidazolidine and hydrochloric acid
Applications De Recherche Scientifique
3-Acetyl-2,5-dioxoimidazolidine-1-carbonyl chloride has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: Utilized in the preparation of polymers and advanced materials with specific properties, such as thermal stability or conductivity.
Biological Studies: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its reactive functional groups.
Mécanisme D'action
The mechanism of action of 3-acetyl-2,5-dioxoimidazolidine-1-carbonyl chloride involves its reactive carbonyl chloride group, which can form covalent bonds with nucleophilic sites on biomolecules. This reactivity makes it useful in modifying proteins or nucleic acids for research purposes. The acetyl group can also participate in acetylation reactions, influencing the activity of enzymes or the expression of genes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazolidine-2,4-dione: A structurally related compound with similar reactivity but lacking the acetyl and carbonyl chloride groups.
3-Acetyl-2,5-dioxoimidazolidine: Similar structure but without the carbonyl chloride group, leading to different reactivity and applications.
N-Acetylimidazolidine-2,4-dione: Another related compound with an acetyl group but differing in the position and nature of functional groups.
Uniqueness
3-Acetyl-2,5-dioxoimidazolidine-1-carbonyl chloride is unique due to the presence of both acetyl and carbonyl chloride groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
68471-53-4 |
|---|---|
Formule moléculaire |
C6H5ClN2O4 |
Poids moléculaire |
204.57 g/mol |
Nom IUPAC |
3-acetyl-2,5-dioxoimidazolidine-1-carbonyl chloride |
InChI |
InChI=1S/C6H5ClN2O4/c1-3(10)8-2-4(11)9(5(7)12)6(8)13/h2H2,1H3 |
Clé InChI |
ZXMUPEAKLPSDHB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1CC(=O)N(C1=O)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid](/img/structure/B13972437.png)



![10-Methoxy-12a,14a-dimethyl-1-(6-methylheptan-2-yl)-1,2,3,3a,3b,4,5,5a,6,7,12,12a,12b,13,14,14a-hexadecahydrocyclopenta[5,6]naphtho[2,1-b]carbazole](/img/structure/B13972456.png)
![1-Methyl-1H,1'H-[2,3'-bipyrrole]-4'-carbonitrile](/img/structure/B13972459.png)

![1-Oxaspiro[2.3]hexane-2-methanol](/img/structure/B13972472.png)




